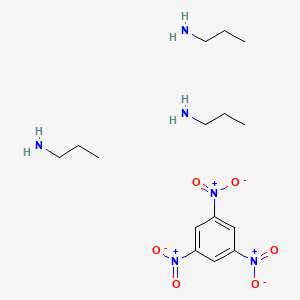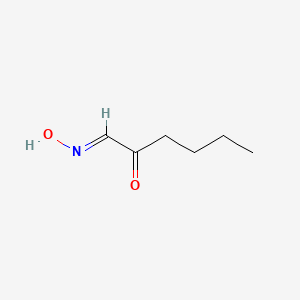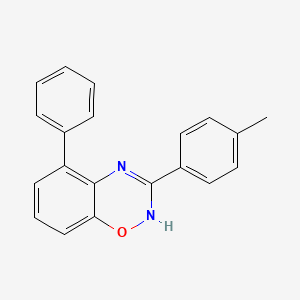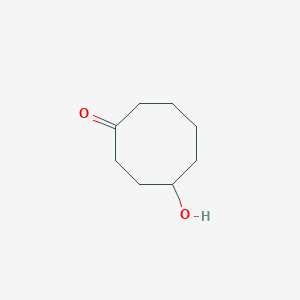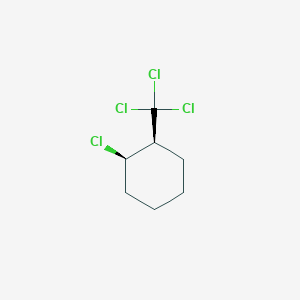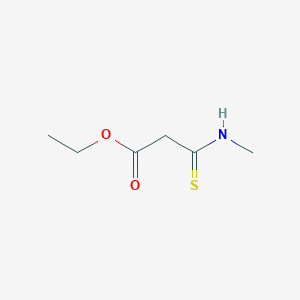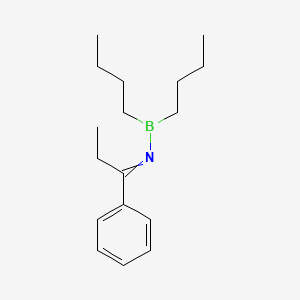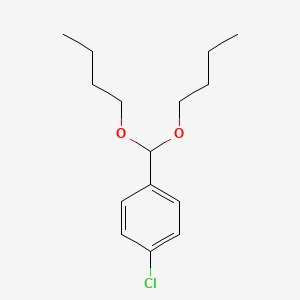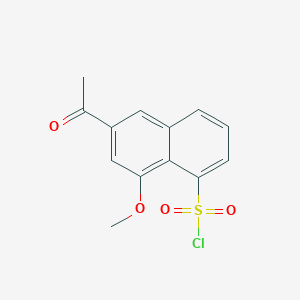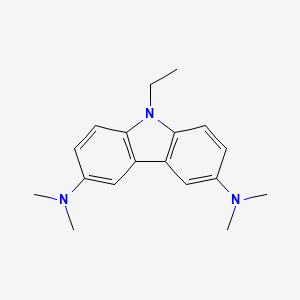![molecular formula C6H15ClO2Si B14630799 Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- CAS No. 54710-43-9](/img/structure/B14630799.png)
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is a chemical compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.722. It is also known by other names such as tert-Butylchlorodimethylsilane and tert-Butyldimethylsilyl chloride . This compound is commonly used in organic synthesis and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can undergo oxidation to form silanols and other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: The major products are silanes with different substituents depending on the nucleophile used.
Reduction Reactions: The major products are silanes with reduced substituents.
Oxidation Reactions: The major products are silanols and other oxidized silanes.
Applications De Recherche Scientifique
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It is employed in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it an effective reagent in organic synthesis. The compound can also act as a hydride donor or radical H-donor in reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, chlorodimethyl (tert-butyl)-
- tert-Butylchlorodimethylsilane
- tert-Butyldimethylchlorosilane
- tert-Butyldimethylsilyl chloride
- Dimethyl-tert-butylchlorosilane
- t-Butyldimethylchlorosilane
- t-Butyldimethylsilylchloride
- Silane, t-butylchlorodimethyl-
- 2-(Chlorodimethylsilyl)-2-methylpropane
- Chloro (1,1-dimethylethyl)dimethylsilane
- Chloro-tert-butyldimethylsilane
- TBDMS chloride
Uniqueness
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is unique due to its ability to act as a versatile reagent in organic synthesis. Its strong affinity for oxygen and fluorine makes it particularly useful in the formation of stable siloxane bonds. Additionally, its use as a protecting group for alcohols and amines sets it apart from other similar compounds.
Propriétés
Numéro CAS |
54710-43-9 |
|---|---|
Formule moléculaire |
C6H15ClO2Si |
Poids moléculaire |
182.72 g/mol |
Nom IUPAC |
tert-butylperoxy-chloro-dimethylsilane |
InChI |
InChI=1S/C6H15ClO2Si/c1-6(2,3)8-9-10(4,5)7/h1-5H3 |
Clé InChI |
ZPULVKRLQASCHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OO[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


